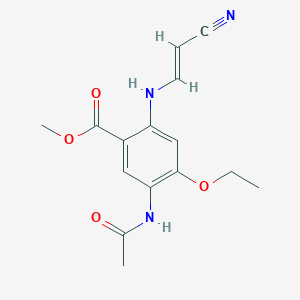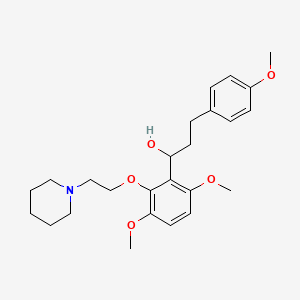
5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a triazenyl group, and an acetyloxy functional group, making it a unique molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include the formation of the imidazole ring, followed by the introduction of the triazenyl group and the acetyloxy functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to meet the demands of large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form new products.
Reduction: Reduction reactions can modify the triazenyl group or other functional groups.
Substitution: The acetyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The triazenyl group may play a role in inhibiting enzyme activity or disrupting cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Methyl-1-triazenyl)-1H-imidazole-4-carboxamide: Lacks the acetyloxy group, which may affect its reactivity and applications.
5-(3-((Methoxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide: Contains a methoxy group instead of an acetyloxy group, leading to different chemical properties.
Uniqueness
The presence of the acetyloxy group in 5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide makes it unique, providing distinct reactivity and potential applications compared to similar compounds. This functional group can be easily modified, offering versatility in chemical synthesis and research applications.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
100562-96-7 |
|---|---|
Formule moléculaire |
C8H12N6O3 |
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
[[(E)-(5-carbamoyl-1H-imidazol-4-yl)diazenyl]-methylamino]methyl acetate |
InChI |
InChI=1S/C8H12N6O3/c1-5(15)17-4-14(2)13-12-8-6(7(9)16)10-3-11-8/h3H,4H2,1-2H3,(H2,9,16)(H,10,11)/b13-12+ |
Clé InChI |
LMJXHNVUWFAKLE-OUKQBFOZSA-N |
SMILES isomérique |
CC(=O)OCN(C)/N=N/C1=C(NC=N1)C(=O)N |
SMILES canonique |
CC(=O)OCN(C)N=NC1=C(NC=N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


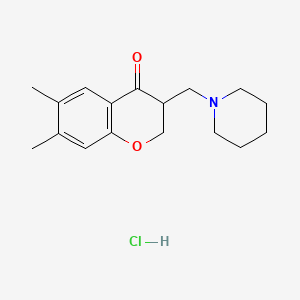
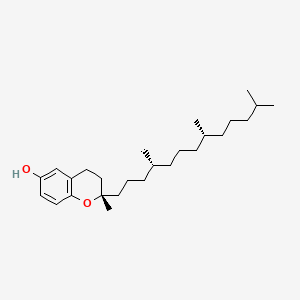
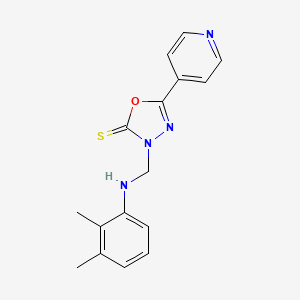
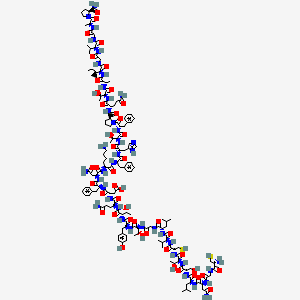
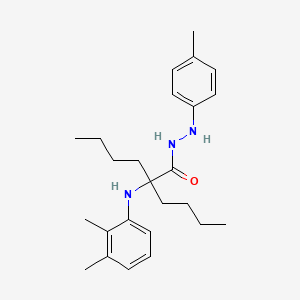
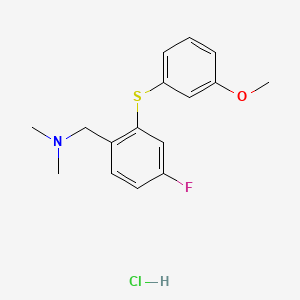
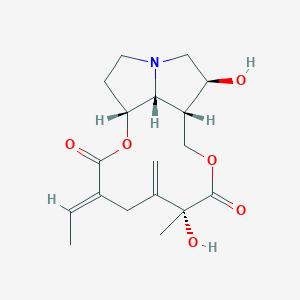
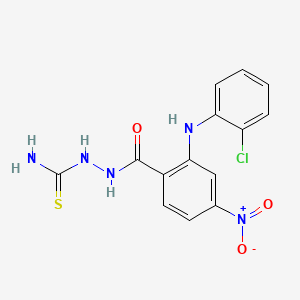

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(10-aminodecyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12740460.png)
